molecular formula C15H23Cl2N3 B1463556 2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1185300-76-8

2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B1463556
CAS No.: 1185300-76-8
M. Wt: 316.3 g/mol
InChI Key: LLHHNYBJECNRQM-UHFFFAOYSA-N
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Description

2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring, a benzodiazole core, and a propan-2-yl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the propan-2-yl group through alkylation reactions. The final product is obtained as a dihydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the benzodiazole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzodiazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted benzodiazole or piperidine derivatives.

Scientific Research Applications

2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-3-yl)-1H-benzimidazole
  • 2-(piperidin-3-yl)-1H-benzotriazole
  • 2-(piperidin-3-yl)-1H-indazole

Uniqueness

2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

2-piperidin-3-yl-1-propan-2-ylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3.2ClH/c1-11(2)18-14-8-4-3-7-13(14)17-15(18)12-6-5-9-16-10-12;;/h3-4,7-8,11-12,16H,5-6,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHHNYBJECNRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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